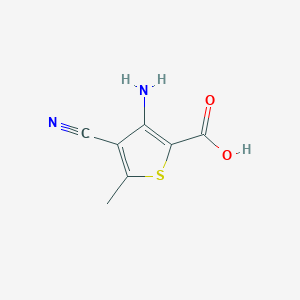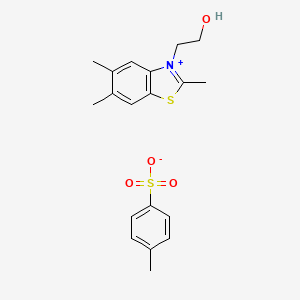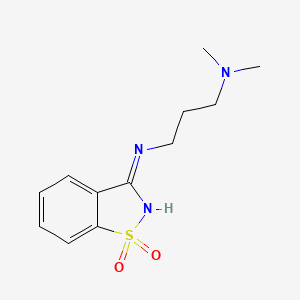![molecular formula C17H20N4O2S B12495737 3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a nitrogen-containing heterocyclic compound. . This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a sulfonamide group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Sulfonylation: The sulfonamide group is introduced through a sulfonylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-mediated synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, with activity against both Gram-positive and Gram-negative bacteria.
Biology: In biological research, the compound is used to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a valuable building block for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, as a dual inhibitor of c-Met and VEGFR-2 kinases, the compound binds to these kinases and inhibits their activity, leading to the suppression of cancer cell proliferation and angiogenesis . The compound may also induce apoptosis in cancer cells by interfering with intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 1,2,4-triazolo[1,5-a]pyridines
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of c-Met and VEGFR-2 kinases sets it apart from other similar compounds, making it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-ethyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c1-4-16-18-19-17-15(6-5-11-21(16)17)24(22,23)20-14-9-7-13(8-10-14)12(2)3/h5-12,20H,4H2,1-3H3 |
InChI Key |
LAWOLKHNARXJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B12495665.png)

![N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495697.png)
![4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12495701.png)

![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)

![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)

![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
